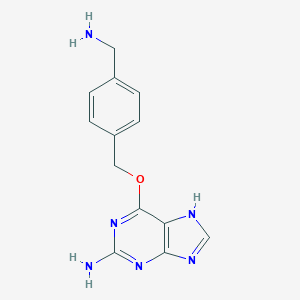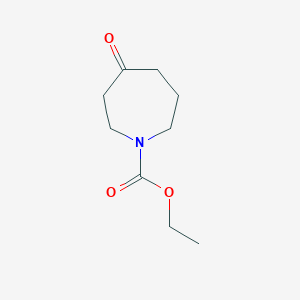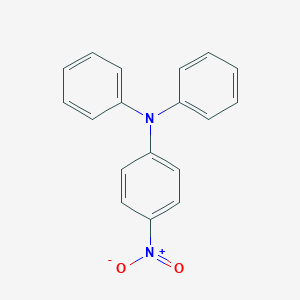
Paclitaxel-d5
Descripción general
Descripción
Paclitaxel-d5 is a deuterium-labeled version of Paclitaxel . It is a naturally occurring antineoplastic agent that stabilizes tubulin polymerization . It contains five deuterium atoms and is intended for use as an internal standard for the quantification of paclitaxel .
Molecular Structure Analysis
The molecular structure of Paclitaxel-d5 is extremely complex . It has a molecular formula of C47H46D5NO14 and a formula weight of 859.0 . The structure includes highly oxidized, intricate bridged rings and 11 stereocenters .
Chemical Reactions Analysis
Paclitaxel-d5 is intended for use as an internal standard for the quantification of paclitaxel using GC- or LC-MS . It is cytotoxic against a variety of cancer cell lines with IC50 values ranging from 2.5-7.5 nM . It disrupts multipolar spindle formation, inducing cell cycle arrest in various human cell cancer lines .
Physical And Chemical Properties Analysis
Paclitaxel-d5 is a solid substance . It is slightly soluble in chloroform and methanol .
Aplicaciones Científicas De Investigación
Anticancer Properties
Paclitaxel-d5, like its parent compound Paclitaxel, has shown significant anticancer properties . It is effective against various cancer cell lines . The drug disrupts multipolar spindle formation, inducing cell cycle arrest in various human cancer cell lines . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .
Use as an Internal Standard
Paclitaxel-d5 is intended for use as an internal standard for the quantification of paclitaxel using GC- or LC-MS . This allows for accurate measurement of paclitaxel concentrations in various samples, which is crucial in research and clinical settings.
Study of Drug Resistance
Paclitaxel-d5 can be used in studies investigating drug resistance in cancer treatment. Many chemotherapy drugs used for cancer treatment can develop resistance and harm normal cells . Research into Paclitaxel-d5 could provide insights into overcoming this challenge.
Investigation of Drug Interactions
Paclitaxel-d5 can be used to study the interactions of paclitaxel with other medications . This is important as many synthetic anticancer drugs often come with side effects and can interact negatively with other medications .
Development of New Drugs
Research into Paclitaxel-d5 can contribute to the development of new drugs. Plants are a potent source of natural products with the potential for cancer treatment . These biologically active compounds may be the basis for enhanced or less toxic derivatives .
Study of Anticancer Mechanisms
Paclitaxel-d5 can be used to study the anticancer mechanisms of paclitaxel. It inhibits regulatory cells (Tregs) and tumor-associated macrophages (TAMs), stimulates anti-tumor immunity and leads to the release of pro-apoptotic molecules such as Fas L, TNF-related apoptosis-inducing ligand (TRAIL) and .
Mecanismo De Acción
Target of Action
Paclitaxel-d5 is a deuterium-labeled variant of Paclitaxel . The primary target of Paclitaxel is the microtubule component of the cell’s cytoskeleton . Microtubules are essential for vital interphase and mitotic cellular functions . They play a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
Paclitaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel has the opposite effect; it hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for cell division and other cellular functions . As a result, cells are unable to use their cytoskeleton in a flexible manner, leading to cell cycle arrest and cell death .
Biochemical Pathways
Paclitaxel affects multiple biochemical pathways. It induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . It also suppresses the PI3K/Akt pathway, a critical signaling pathway involved in cell survival and proliferation . Furthermore, Paclitaxel can induce various types of cell death, including apoptosis, mitotic catastrophe, senescence, autophagic cell death, and pyroptosis .
Pharmacokinetics
The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Cremophor EL®-diluted Paclitaxel, 175 mg/m² given as a 3-hour infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m², and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 hours . The pharmacokinetics of the newer nanoparticle albumin-bound (nab-) paclitaxel formulation, such as paclitaxel-d5, are less well-characterized .
Result of Action
The action of Paclitaxel leads to multiple cellular effects. It suppresses the proliferation of cancer cells by inducing cell cycle arrest and various types of cell death, including mitotic catastrophe . The induction of apoptosis and other forms of cell death results in the elimination of cancer cells . Certain cell-killing mechanisms such as senescence and autophagy can increase resistance to paclitaxel .
Action Environment
The action, efficacy, and stability of Paclitaxel can be influenced by various environmental factors. For instance, the solvent treatment of Paclitaxel can control its morphologies, which may impact its bioavailability . Additionally, the presence of P-glycoprotein, a substance that Paclitaxel is a substrate of, can expel the drug from cells, leading to the development of drug resistance .
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)
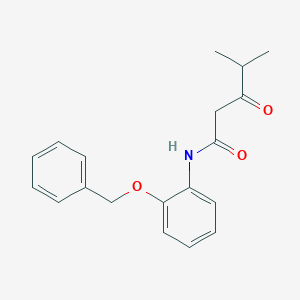
![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)

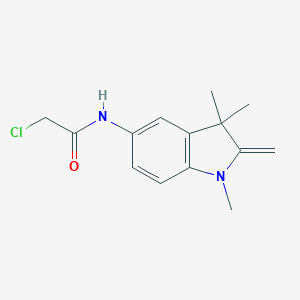
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
